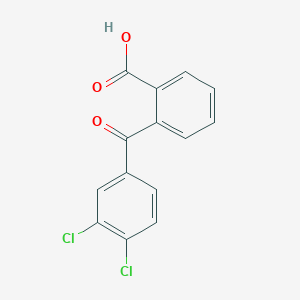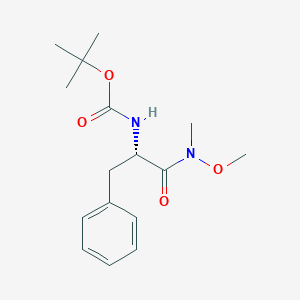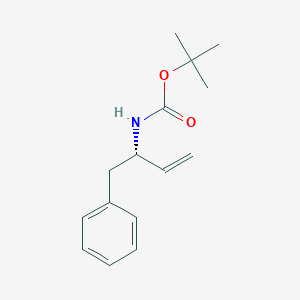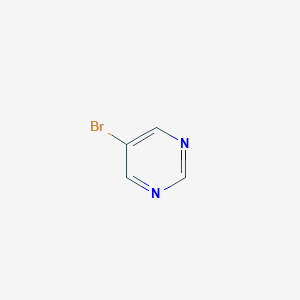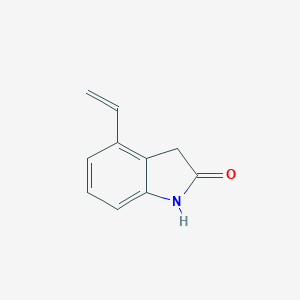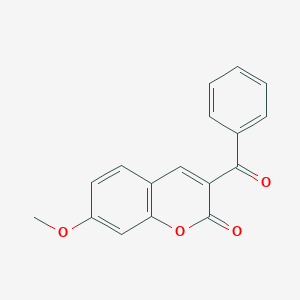
3-苯甲酰基-7-甲氧基香豆素
描述
3-Benzoyl-7-methoxycoumarin is an organic compound with the molecular formula C17H12O4 . It is also known by other names such as 3-benzoyl-7-methoxy-2H-chromen-2-one . The molecular weight of this compound is 280.27 g/mol .
Synthesis Analysis
A series of three metal complexes of the 3-benzoyl-7-methoxycoumarin ligand have been synthesized . The synthesis process involved elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, thermogravimetric analysis, electron paramagnetic resonance, proton nuclear magnetic resonance spectroscopy, and cyclic voltammetry techniques .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-7-methoxycoumarin has been analyzed using various techniques. The InChIKey of the compound is HYORIVUCOQKMOC-UHFFFAOYSA-N . The compound exhibits an octahedral geometry around the metal center .Chemical Reactions Analysis
The chemical reactions of 3-Benzoyl-7-methoxycoumarin have been studied in the context of its metal complexes . The redox property of the metal complexes was studied cyclic voltametrically, which showed that all the complexes exhibited quasi-reversible nature .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzoyl-7-methoxycoumarin include a molecular weight of 280.27 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 3 .科学研究应用
Synthesis of Metal Complexes
3-Benzoyl-7-methoxycoumarin has been used in the synthesis of metal complexes. A series of three metal complexes of the 3-benzoyl-7-methoxycoumarin ligand have been synthesized and characterized by various techniques such as elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, thermogravimetric analysis, electron paramagnetic resonance, proton nuclear magnetic resonance spectroscopy and cyclic voltammetry .
Antimicrobial Studies
The metal complexes synthesized using 3-Benzoyl-7-methoxycoumarin have shown significant antimicrobial activities. These complexes were tested against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa and Aspergillus niger and Candida albicans species. The metal complexes exerted greater antimicrobial activities compared to the ligand .
Density Functional Theory Studies
The optimized structure of the zinc complex of 3-Benzoyl-7-methoxycoumarin was obtained using DFT/RB3LYP method with 6-311G++G (d,p) basis set. Density functional theory calculations were performed for the determination of geometry structure and vibrational assignments for the zinc complex .
Preparation of Polyfunctionalized Heterocyclic Systems
3-Benzoyl-7-methoxycoumarin derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Synthesis of Bioactive Heterocyclic Scaffolds
3-Benzoyl-7-methoxycoumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
Biological Applications
3-Benzoyl-7-methoxycoumarin derivatives have shown various biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
Chemosensors
Numerous chemosensors are based on polyfunctional 3-Benzoyl-7-methoxycoumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Pharmaceutical Applications
Coumarins and their derivatives, including 3-Benzoyl-7-methoxycoumarin, are seen to be the pivotal components of a plethora of many natural products and pharmaceuticals .
未来方向
The future directions of research on 3-Benzoyl-7-methoxycoumarin could involve further exploration of its potential antitumor activity, as suggested by studies on coumarin derivatives . Additionally, more research could be conducted to understand its mechanism of action and to develop it into a potential therapeutic agent.
作用机制
Target of Action
3-Benzoyl-7-methoxycoumarin is a type of coumarin derivative that has been synthesized and characterized in various studies . The primary targets of this compound are metal ions, as it has been found to form complexes with them . These metal complexes have been shown to exhibit antimicrobial activities, suggesting that they may interact with biological targets in microbial cells .
Mode of Action
The mode of action of 3-Benzoyl-7-methoxycoumarin involves the formation of metal complexes. The compound behaves as a bidentate ligand, meaning it can bind to metal ions at two different points . This interaction results in the formation of complexes that exhibit an octahedral geometry around the metal center . The redox property of these metal complexes was studied cyclic voltametrically, which showed that all the complexes exhibited quasi-reversible nature .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . Therefore, it is possible that 3-Benzoyl-7-methoxycoumarin and its metal complexes could influence these processes.
Result of Action
The primary known result of the action of 3-Benzoyl-7-methoxycoumarin is its antimicrobial activity. Studies have shown that the metal complexes of this compound exert greater antimicrobial activities compared to the ligand alone . These complexes have been found to be effective against a variety of microbial species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans .
Action Environment
The action of 3-Benzoyl-7-methoxycoumarin can be influenced by various environmental factors. For instance, the formation of its metal complexes depends on the presence of specific metal ions . Additionally, the compound’s fluorescence properties, which are central to many of its applications, can be affected by factors such as pH and polarity of the microenvironment . .
属性
IUPAC Name |
3-benzoyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYORIVUCOQKMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321660 | |
| Record name | 3-Benzoyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-7-methoxycoumarin | |
CAS RN |
64267-12-5 | |
| Record name | 64267-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoyl-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the coordination of 3-benzoyl-7-methoxycoumarin to metal ions affect its antimicrobial activity?
A1: The research indicates that metal complexes of 3-benzoyl-7-methoxycoumarin demonstrate enhanced antimicrobial activity compared to the free ligand []. While the exact mechanism of action is not fully elucidated in the study, this enhancement is likely attributed to the following factors:
- Modified redox potential: The study utilized cyclic voltammetry, revealing that the metal complexes exhibited quasi-reversible redox behavior []. This altered redox activity could interfere with essential enzymatic processes within the microbial cells, ultimately contributing to their antimicrobial effect.
Q2: What spectroscopic techniques were employed to characterize the 3-benzoyl-7-methoxycoumarin metal complexes and what information did they provide?
A2: The researchers employed a suite of spectroscopic techniques to characterize the synthesized metal complexes []:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis confirmed the bidentate coordination of the 3-benzoyl-7-methoxycoumarin ligand to the metal ions and also verified the presence of nitrate ions within the coordination sphere [].
Q3: What computational chemistry methods were used to study the 3-benzoyl-7-methoxycoumarin zinc complex and what insights were gained?
A3: Density functional theory (DFT) calculations, specifically using the RB3LYP functional and the 6-311G++G (d,p) basis set, were employed to optimize the geometry of the zinc complex []. This computational approach likely provided valuable information regarding:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)
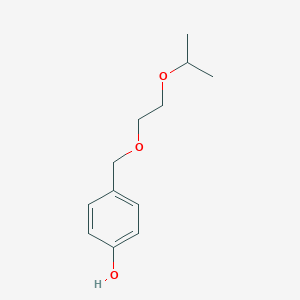
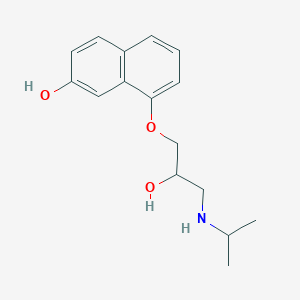

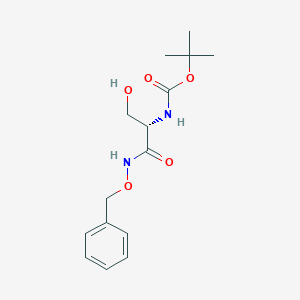
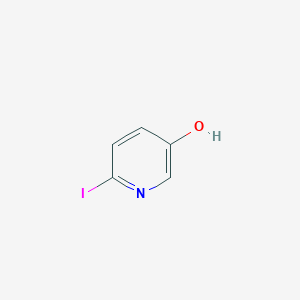
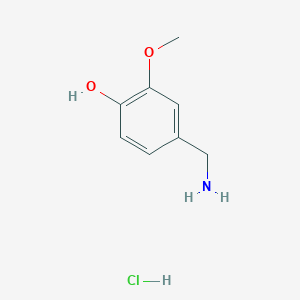
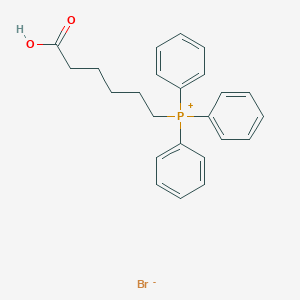
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
